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Cat. No.: B12642603 Get Quote

Nickel-Tungsten (Ni-W) alloy thin films are of significant interest due to their exceptional

mechanical properties, thermal stability, and corrosion resistance. These characteristics make

them suitable for a variety of applications, including protective coatings,

microelectromechanical systems (MEMS), and as barrier layers in microelectronics. Magnetron

sputtering is a versatile physical vapor deposition (PVD) technique that allows for precise

control over the film's composition, microstructure, and properties. This document outlines the

key sputtering parameters and provides a general protocol for the deposition of high-quality Ni-

W thin films.

Sputtering Process Workflow
The magnetron sputtering process involves the bombardment of a target material (in this case,

Ni-W or separate Ni and W targets) with energetic ions from a plasma, typically Argon. This

causes atoms to be ejected from the target, which then travel and deposit onto a substrate,

forming a thin film. The workflow for this process is visualized below.
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A diagram illustrating the general workflow for magnetron sputtering.
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Key Sputtering Parameters and Their Influence
The properties of the deposited Ni-W thin films are highly dependent on the sputtering

parameters. The interplay between these parameters determines the film's microstructure,

composition, and ultimately its performance.

Influence of Sputtering Parameters on Ni-W Film Properties
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Relationship between sputtering parameters and resulting film properties.

Sputtering power directly influences the energy of the ions bombarding the target, which in turn

affects the deposition rate and the energy of the sputtered atoms arriving at the substrate. Both

Direct Current (DC) and Radio Frequency (RF) power sources can be used, with DC being

common for conductive targets like Ni-W alloys. For pure Ni targets, which are ferromagnetic,

pulsed DC or RF sputtering may be necessary to prevent magnetic field confinement issues.[1]
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Parameter Value Target Substrate
Effect on
Film

Reference

DC Power 40 - 250 W W Si

Varied to

control W

content and

film

thickness.[2]

[2]

RF Power 100 - 270 W Ni Si

Varied to

control Ni

content and

film

thickness.[2]

[2]

DC Power 2500 W Ni₈₄Mo₁₁W₅ Si

Resulted in a

high

deposition

rate of 2.3

nm/s.[3]

[3]

RF Power 100 - 200 W Ni Si

Increasing

power from

100W to

200W

increased film

thickness

from 61.3 nm

to 100 nm

and

decreased

resistivity.[4]

[4]

DC Power 740 W W Si

Used for high

growth rate

DC

Magnetron

Sputtering

(DCMS).[5]

[5]
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The working pressure, typically controlled by the flow rate of an inert gas like Argon (Ar), affects

the mean free path of the sputtered atoms. Higher pressures lead to more collisions between

sputtered atoms and gas molecules, which can reduce the kinetic energy of the depositing

species and alter the film's density and stress.[6][7]
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Parameter Value Gas Target
Effect on
Film

Reference

Sputtering

Pressure

0.27 Pa (2.0

mTorr)
Ar Ni, W

Low pressure

used for co-

sputtering of

Ni-W films.[2]

[8]

[2][8]

Sputtering

Pressure
1.0 mTorr Ar Ni₈₄Mo₁₁W₅

Used in

combination

with high

power for a

high

deposition

rate.[3]

[3]

Working

Pressure
~30 mTorr Ar/O₂ Ni, W

Used for

reactive co-

sputtering of

Ni-W oxides.

[9]

[9]

Argon

Pressure
0.8 - 4.0 Pa Ar Ni

Increased

crystallite

size from 15

to 34 nm with

increasing

pressure.[10]

[10]

Working

Pressure

0.065 - 0.3

Pa
Ar Metal

Investigated

for its effect

on film

uniformity.

[11]

[11]

Substrate temperature is a critical parameter that governs the surface mobility of the adatoms

(deposited atoms).[12] Higher temperatures provide more thermal energy to the adatoms,
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allowing them to diffuse across the surface and find more energetically favorable sites. This

generally leads to larger grain sizes, improved crystallinity, and denser films.[12][13]

Parameter Value Substrate Effect on Film Reference

Substrate

Temperature

Room

Temperature

(RT)

Si

Films were

amorphous or

nanocrystalline.

[2][9]

[2][9]

Substrate

Temperature
RT - 600 °C Si

For Ni films,

increasing

temperature

increased grain

size and surface

roughness.[13]

[13]

Substrate

Temperature
RT - 300 °C Si

For NiO films,

increasing

temperature

beyond 100°C

led to

degradation of

crystalline

quality.[14]

[14]

Substrate

Temperature
200 °C Si

Found to be

optimal for the

growth of

crystalline nickel

manganate films

after annealing.

[15]

[15]

While Argon is the most common sputtering gas, reactive gases like Oxygen (O₂) or Nitrogen

(N₂) can be introduced to deposit oxide or nitride films. The flow rate of the sputtering gas also

influences the deposition pressure and rate.[16]
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Parameter Value Target Effect on Film Reference

Gas Flow (Ar) 10 - 20 SCCM Metal

Investigated for

process

optimization.[11]

[11]

Gas Flow (Ar) 1.8 sccm Ni

Kept constant

while varying RF

power.[4]

[4]

O₂/Ar Gas-Flow

Ratio
0.15 Ni, W

Optimal ratio for

reactive

sputtering of

tungsten oxide,

used for Ni-W

oxides.[9]

[9]

Nitrogen Flow

Rate

10 - 20 sccm (in

Ar+N₂ mixture)
Ni₇₂Fe₁₈Ag₁₀

15 sccm N₂ was

found to be

optimal for

magnetic

properties.[17]

[17]

The composition of the sputtering target is a primary determinant of the resulting film's

stoichiometry. Co-sputtering from separate Ni and W targets allows for flexible control over the

film composition by adjusting the relative power applied to each target.[2] Using a single alloy

target provides a fixed composition.[3]
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Parameter
W Content (at.
%)

Hardness
(GPa)

Microstructure Reference

Film Composition < 40
Increases with W

content

Face-centered

cubic (FCC)
[8]

Film Composition 40 - 55
Relatively

constant

Amorphous

phase may be

present

[8]

Film Composition 55 - 80
Sharp increase

with W content

Body-centered

cubic (BCC) W

phase dominates

[8]

Film Composition 79 21.9 ± 2.0 - [8]

Protocols: Standard Operating Procedure for Ni-W
Thin Film Deposition
This protocol describes a general method for depositing Ni-W thin films using DC and RF

magnetron co-sputtering.

Materials and Equipment
Sputtering System: High-vacuum magnetron sputtering system equipped with at least two

cathodes (one for Ni, one for W).

Targets: High-purity Nickel (Ni) and Tungsten (W) targets (e.g., 99.9% purity).

Substrates: Silicon wafers, glass slides, or other appropriate substrates.

Gases: High-purity Argon (Ar, 99.998% or higher).

Substrate Cleaning: Acetone, isopropyl alcohol, deionized water, nitrogen gas gun.

Substrate Preparation
Ultrasonically clean the substrates sequentially in acetone and isopropyl alcohol for 15

minutes each to remove organic contaminants.
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Rinse the substrates thoroughly with deionized water.

Dry the substrates using a nitrogen gas gun.

Immediately load the cleaned substrates into the sputtering system's load-lock chamber to

minimize re-contamination.

Deposition Procedure
Pump Down: Evacuate the main deposition chamber to a base pressure of at least 1.3 x

10⁻⁶ Pa (~10⁻⁸ Torr) to ensure a clean deposition environment.[2]

Substrate Heating (Optional): If a specific substrate temperature is required, set the

substrate heater to the desired temperature and allow it to stabilize. Note that higher

temperatures promote crystallinity.[12]

Gas Inlet: Introduce high-purity Argon gas into the chamber using a mass flow controller.

Set Working Pressure: Adjust the Ar flow rate and throttle valve to achieve the desired

working pressure (e.g., 0.27 Pa).[2]

Pre-sputtering:

With the shutter closed over the substrates, apply power to both the Ni and W targets for

approximately 5-10 minutes.

This step cleans the target surfaces of any oxide layer or contaminants.

Deposition:

Open the shutter to begin depositing the Ni-W film onto the substrates.

Set the desired power for the Ni (RF) and W (DC) targets. The ratio of the powers will

determine the film's composition.[2] For example, to achieve a W content of ~20-40 at.%,

the power on the W target may be significantly lower than on the Ni target, depending on

the sputtering yields of the materials.
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Maintain a constant working pressure and substrate temperature throughout the

deposition.

The deposition time will determine the final film thickness. Deposition rates can range from

0.5 to several nm/s depending on the parameters.[3][18]

Cool Down and Venting:

Once the desired thickness is achieved, turn off the power to the targets and close the

shutter.

Turn off the gas flow.

If the substrate was heated, allow it to cool down to near room temperature under vacuum.

Vent the chamber slowly with an inert gas (like nitrogen or argon) to atmospheric pressure.

Sample Retrieval: Remove the coated substrates from the chamber for subsequent

characterization.

Film Characterization
Composition: Energy Dispersive X-ray Spectroscopy (EDS).

Microstructure and Crystallinity: X-ray Diffraction (XRD), Scanning Electron Microscopy

(SEM), Transmission Electron Microscopy (TEM).

Surface Morphology and Roughness: Atomic Force Microscopy (AFM).

Mechanical Properties: Nanoindentation (for hardness and elastic modulus).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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